![molecular formula C7H11ClN4 B2773543 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride CAS No. 2375269-18-2](/img/structure/B2773543.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride” is a chemical compound with a molecular weight of 171.63 . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions including chlorination, amination, and heterocyclization . The compound can be synthesized from 3- (4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H . This indicates that the compound has a pyrimidine ring structure.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be used to prepare other compounds such as 4- (3- (2- (2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido [3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1 (2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . It has a melting point of 206-211 °C (decomposition) .Wissenschaftliche Forschungsanwendungen
Antithrombotic Applications
A study by Furrer et al. (1994) details the synthesis of antithrombotic compounds from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester, leading to derivatives with favorable cerebral and peripheral effects. This process showcases the potential of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin derivatives as antithrombotic agents, a critical area in cardiovascular research (Furrer, Wágner, & Fehlhaber, 1994).
Antimicrobial Activity
Research conducted by Mittal et al. (2011) emphasizes the synthesis and evaluation of substituted tricyclic compounds, including 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, for their antimicrobial properties. The compounds showed significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Antihypertensive Properties
A study by Bennett et al. (1981) on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives revealed their antihypertensive activity in spontaneously hypertensive rats. This research underscores the therapeutic potential of such derivatives in managing hypertension (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antitumor Activity
Insuasty et al. (2013) explored the synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones under microwave irradiation, evaluating their potential antitumor activity. One compound, in particular, showed remarkable activity against multiple cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Synthesis of Trifluoromethylated Analogues
Sukach et al. (2015) detailed the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues starting from 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have potential applications in medicinal chemistry, particularly in designing drugs with improved metabolic stability and pharmacological properties (Sukach, Resetnic, Tkachuk, Lin, Kortz, Vovk, & Röschenthaler, 2015).
Efficient Synthesis Techniques
Research into the synthesis of pyrimidinones and oxazinones fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine has shown that these compounds possess good antibacterial and antifungal activities. This work provides a foundation for the development of new antimicrobial agents with potential pharmaceutical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNZBDDGZCMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.